N-(4-acetylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide
Description
N-(4-acetylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a synthetic quinoline-based acetamide derivative characterized by a fused [1,4]dioxino[2,3-g]quinolin scaffold. The molecule features a 7-oxo group, an 8-[(4-methylphenyl)amino]methyl substituent, and an acetamide side chain linked to a 4-acetylphenyl group.
The synthesis of such compounds typically involves multi-step protocols, including:
- Protection and O-arylation: Initial protection of amino groups followed by aryl ether formation, as seen in the synthesis of N-(4-(3-amino-4-nitrophenoxy)phenyl)acetamide .
- Cyclization: Reduction of nitro groups and cyclization with oxalic acid to form the quinoxaline-dione core .
- Deacetylation: Final deprotection to yield the free amine or acetamide derivatives .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5/c1-18-3-7-23(8-4-18)30-16-22-13-21-14-26-27(37-12-11-36-26)15-25(21)32(29(22)35)17-28(34)31-24-9-5-20(6-10-24)19(2)33/h3-10,13-15,30H,11-12,16-17H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFAHYWUKNCICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)C(=O)C)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, introduction of the dioxino ring, and subsequent functionalization with the acetyl and amino groups. Common reagents used in these steps include aldehydes, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or amines to amides.
Substitution: The aromatic rings in the compound can undergo electrophilic
Comparison with Similar Compounds
Key Observations:
Bioactivity Implications: The fused [1,4]dioxino ring in the target compound may enhance rigidity and binding affinity compared to simpler quinolines (e.g., compound 9b in ). This is consistent with studies showing that fused heterocycles improve pharmacokinetic properties .
The 4-acetylphenyl acetamide moiety may increase metabolic stability relative to alkyl amides (e.g., ), as aryl groups resist enzymatic hydrolysis .
Physicochemical and Spectral Data
- Melting Points : Long-chain alkyl amides (e.g., hexadecanamide derivatives) exhibit high melting points (>250°C) due to strong intermolecular forces, whereas aryl acetamide derivatives (e.g., compound 9b ) melt at lower temperatures (~200–220°C) .
- Spectroscopic Profiles: IR: Expected peaks for amide C=O (~1650–1680 cm⁻¹) and quinolinone C=O (~1700 cm⁻¹) . NMR: Distinct signals for the [1,4]dioxino protons (δ 4.0–5.0 ppm) and acetamide NH (δ ~10 ppm) .
Computational and Bioactivity Predictions
Machine learning models (e.g., Tanimoto and Dice similarity metrics) suggest that the target compound’s bioactivity profile may align with Sorafenib analogues due to shared diarylamide motifs . However, its unique 8-aminomethyl group could confer selectivity for kinases or receptors distinct from those targeted by simpler quinazolinones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
